Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, followed by cyclization with pyridine-2-carbaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action for Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Biological Activity
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of dihydropyrimidines, which are known for their varied biological activities. The synthesis of this compound often involves multi-step reactions that yield derivatives with improved efficacy. Recent studies have highlighted synthetic pathways that facilitate the introduction of various substituents at different positions on the pyrimidine ring, enhancing biological activity .
Biological Activities
1. Anticancer Activity
Dihydropyrimidines, including the target compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and promote apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : It exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 125 to 250 μg/mL .
- Fungal Activity : The compound has shown antifungal effects against Candida albicans, making it a candidate for further development in antifungal therapies .
3. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. For instance:
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-23(29)20-21(16-10-4-3-5-11-16)27-24-26-17-12-6-7-14-19(17)28(24)22(20)18-13-8-9-15-25-18/h3-15,22H,2H2,1H3,(H,26,27) |
InChI Key |
XCGHBESQMSAZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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